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molecular formula C8H9FN2O3 B1582304 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)- CAS No. 37076-68-9

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)-

Cat. No. B1582304
M. Wt: 200.17 g/mol
InChI Key: WFWLQNSHRPWKFK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723255

Procedure details

A comparison thermal solvent dispersion 4-hydroxy-(2'-ethylhexyl) benzoate (TS-1), a liquid at room temperature, is prepared by similar means. An aqueous solution of 10% (w/w) aqueous DA-9 (6 g), 8.3% aqueous gelatin (about 54 g), and water (74.9 g) is combined with 15 g TS-1, stirred, passed through a colloid mill 5 times, chill set, and stored in the cold until it is used for melt preparation. This colloid milled dispersion is designated a TS-1 CM dispersion. A solid particle thermal solvent dispersion of 4-hydroxy-nonyl benzoate (TS-2; Pfaltz and Bauer; melting point 90°-93° C.) is prepared similarly. About 12 g of TS-2 was dissolved in 24 g of ethyl acetate and mixed with an aqueous gelatin solution comprising 4.8 g of 10% (w/w) aqueous DA-9, 43.3 g of 8.3% (w/w) aqueous gelatin, and 35.9 g of water to give a crude dispersion. This dispersion is passed through a colloid mill 5 times, chill set, noodled, washed to remove ethyl acetate, remelted, chill set, and stored in the cold until used for melt preparation. This colloid milled dispersion is designated TS-2 (CM). Another solid particle thermal solvent dispersion of TS-2 is prepared by roller milling methods. About 18 g of TS-2 is combined with 36 g of 10% aqueous DA-9 , 66 g of water, and about 100 mL of 1.8-2.1 mm-diameter zirconia milling media and placed in a sealed glass jar. This jar is placed on a roller mill for about 123 hours, and a fine particle sized aqueous dispersion is obtained. This dispersion is passed through a cloth filter. About 110 g of this filtrate is combined with about 55.3 g of 8.3% (w/w) aqueous gelatin and 1.9 g of water at about 40° C., stirred, chill set, and stored in the cold until it is used for melt preparation. This roller milled dispersion is designated TS-2 RM.
Name
Quantity
66 g
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-hydroxy-(2'-ethylhexyl) benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
74.9 g
Type
reactant
Reaction Step Five
Name
Quantity
15 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
12 g
Type
reactant
Reaction Step Eight
Quantity
24 g
Type
solvent
Reaction Step Eight
Name
Quantity
35.9 g
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
18 g
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH:11](CC)[CH2:12][CH:13]([OH:16])[CH2:14][CH3:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[CH2:20]1[CH2:24]OC(N2C(=O)NC(=O)C(F)=C2)[CH2:21]1.[CH3:34][CH2:35][C:36]1([OH:49])[N:41]=[C:40]([C:42]2[CH:47]=[CH:46][C:45]([CH3:48])=[CH:44][CH:43]=2)[Se:39][CH2:38][CH2:37]1>C(OCC)(=O)C>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH:13]([OH:16])[CH2:14][CH2:15][CH2:21][CH2:20][CH3:24])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH3:34][CH2:35][C:36]1([OH:49])[N:41]=[C:40]([C:42]2[CH:47]=[CH:46][C:45]([CH3:48])=[CH:44][CH:43]=2)[Se:39][CH2:38][CH2:37]1

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
O
Step Two
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
Step Four
Name
4-hydroxy-(2'-ethylhexyl) benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC(CC(CC)O)CC
Step Five
Name
Quantity
74.9 g
Type
reactant
Smiles
O
Step Six
Name
Quantity
15 g
Type
reactant
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Step Eight
Name
Quantity
12 g
Type
reactant
Smiles
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
Name
Quantity
24 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Nine
Name
Quantity
35.9 g
Type
reactant
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O
Step Eleven
Name
Quantity
18 g
Type
reactant
Smiles
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chill set
CUSTOM
Type
CUSTOM
Details
is used for melt preparation
ADDITION
Type
ADDITION
Details
mixed with an aqueous gelatin solution
CUSTOM
Type
CUSTOM
Details
to give a crude dispersion
TEMPERATURE
Type
TEMPERATURE
Details
chill set
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
to remove ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
chill set
CUSTOM
Type
CUSTOM
Details
until used for melt preparation
CUSTOM
Type
CUSTOM
Details
is obtained
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
is combined with about 55.3 g of 8.3% (w/w) aqueous gelatin and 1.9 g of water at about 40° C.
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
chill set
CUSTOM
Type
CUSTOM
Details
is used for melt preparation
CUSTOM
Type
CUSTOM
Details
This roller milled dispersion

Outcomes

Product
Details
Reaction Time
123 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCCC(CCCCC)O
Name
Type
product
Smiles
CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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